molecular formula C9H9N3S B3042498 N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine CAS No. 63893-75-4

N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B3042498
CAS No.: 63893-75-4
M. Wt: 191.26 g/mol
InChI Key: WUKKJPSLDUVLPZ-UHFFFAOYSA-N
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Description

N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine is a chemical compound with the CAS Number: 1094688-86-4 . It has a molecular weight of 191.26 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N3S/c1-2-6(1)12-9-8-7(3-4-13-8)10-5-11-9/h3-6H,1-2H2,(H,10,11,12) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 191.26 . The InChI code for this compound is 1S/C9H9N3S/c1-2-6(1)12-9-8-7(3-4-13-8)10-5-11-9/h3-6H,1-2H2,(H,10,11,12) , which provides information about its molecular structure and formula.

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis Techniques : A study by Gazizov et al. (2015) demonstrates the synthesis of pyrimidine derivatives through acid-catalyzed intramolecular cyclization, highlighting the chemical versatility and potential for modification of compounds like N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine (Gazizov et al., 2015).

Apoptotic Induction in Cancer Cells

  • Potent Apoptosis Inducers : Kemnitzer et al. (2009) discovered derivatives of thieno[2,3-d]pyrimidin-4-amine as potent apoptosis inducers in cancer cells, suggesting their potential in targeted cancer therapy (Kemnitzer et al., 2009).

Antifungal Properties

  • Antifungal Applications : Research by Jafar et al. (2017) on derivatives of N,N-Dimethylpyrimidin-2-amine, which shares structural similarities with this compound, shows effectiveness against fungi like Aspergillus terreus, suggesting potential antifungal applications (Jafar et al., 2017).

Antioxidant Activity

  • Antioxidant Agent Synthesis : A study by Vartale et al. (2016) on the synthesis of pyrido[1,2-a]pyrimidine derivatives, which are structurally related, indicates the possibility of antioxidant properties in similar compounds (Vartale et al., 2016).

Targeting Microtubule Dynamics in Cancer

  • Microtubule Targeting Agents : Research by Devambatla et al. (2016) on furo[2,3-d]pyrimidines as microtubule targeting agents in multidrug-resistant cancer cells suggests that structurally related compounds like this compound could have similar applications (Devambatla et al., 2016).

Molecular Modelling and Kinase Inhibition

  • Kinase Inhibition and Molecular Modelling : A study by Loidreau et al. (2015) involving pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines as Ser/Thr kinase inhibitors indicates the potential of similar compounds in kinase inhibition and targeted cancer therapy (Loidreau et al., 2015).

Mechanism of Action

Target of Action

N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine primarily targets the serine/threonine protein kinase B (PKB, also known as Akt) . PKB plays a crucial role in cellular signaling, promoting both cell proliferation and survival .

Mode of Action

The compound interacts with its target, PKB, through a series of biochemical reactions. The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to the activation of phosphatidylinositol-3 kinase (PI3K), which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This binding promotes the activation of PKB by phosphorylation on Ser473 and Thr308 .

Biochemical Pathways

The activated PKB signals through the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . This signaling promotes proliferation, protein translation, progression through the cell cycle, and anti-apoptotic survival . Unregulated signaling in the PI3K-PKB-mTOR pathway can lead to various cellular abnormalities .

Pharmacokinetics

The compound’s molecular weight (19126) suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its influence on the PI3K-PKB-mTOR signaling pathway . By modulating this pathway, the compound can potentially affect cell proliferation, survival, and other cellular processes .

Properties

IUPAC Name

N-cyclopropylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-2-6(1)12-8-7-3-4-13-9(7)11-5-10-8/h3-6H,1-2H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKKJPSLDUVLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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